molecular formula C17H22F2N2O3 B2424635 5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine CAS No. 2034617-41-7

5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine

Cat. No.: B2424635
CAS No.: 2034617-41-7
M. Wt: 340.371
InChI Key: JNVSZRRUIZLOPP-UHFFFAOYSA-N
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Description

5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring substituted with two fluorine atoms, a pyridine ring, and a tetrahydropyran moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O3/c18-17(19)5-7-21(8-6-17)16(22)14-1-2-15(20-11-14)24-12-13-3-9-23-10-4-13/h1-2,11,13H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVSZRRUIZLOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in THF.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

5-(4,4-Difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine has been investigated as a potential pharmaceutical intermediate. Its structure allows for modifications that could lead to new drug candidates targeting various diseases.

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects against breast cancer cells (e.g., MCF-7 and MDA-MB-231), with IC₅₀ values indicating potent activity compared to established chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent. Ongoing investigations aim to elucidate its spectrum of activity against multidrug-resistant pathogens .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of this compound, researchers conducted in vitro assays on A549 lung adenocarcinoma cells. The results indicated that the compound exhibited significant cytotoxicity, comparable to traditional chemotherapeutic agents. Further investigations into its mechanism revealed potential pathways involved in apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound, testing it against multidrug-resistant Staphylococcus aureus strains. The results highlighted its effectiveness in inhibiting bacterial growth, paving the way for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine lies in its combination of a piperidine ring with fluorine substitutions, a pyridine ring, and a tetrahydropyran moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.

Biological Activity

5-(4,4-Difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's structure includes a difluoropiperidine moiety and a pyridine core, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H21F2N5O3
Molecular Weight381.4 g/mol
IUPAC NameThis compound
CAS Number2742035-79-4

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, a study evaluated various piperidine derivatives for their efficacy against HIV-1. Compounds with structural similarities to this compound demonstrated significant inhibitory activity against the CCR5 receptor, which is crucial for HIV entry into host cells. The IC₅₀ values for some derivatives were reported around 25 nM, indicating potent antiviral activity comparable to established treatments like maraviroc .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. The difluoropiperidine moiety enhances binding affinity to various targets, including enzymes involved in metabolic pathways. Studies have shown that modifications to the piperidine structure can lead to increased selectivity and potency against specific enzymes, which could be beneficial in drug development .

Case Studies

  • HIV Inhibition : A series of piperidine derivatives were synthesized and tested for their ability to inhibit HIV-1 replication. Among these, compounds similar to this compound showed IC₅₀ values in the nanomolar range, indicating strong antiviral potential .
  • Antitumor Activity : Another study explored the antitumor effects of related compounds on HeLa cells. The results indicated that certain derivatives exhibited selective cytotoxicity with IC₅₀ values significantly lower than those affecting normal fibroblast cells, suggesting a potential therapeutic window for cancer treatment .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The difluoropiperidine group enhances hydrophobic interactions and hydrogen bonding with target proteins, facilitating stronger binding and prolonged action. This mechanism is critical in both antiviral and anticancer activities.

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine?

The synthesis typically involves multi-step reactions:

  • Coupling of the piperidine and pyridine moieties : Amide bond formation between 4,4-difluoropiperidine and a pyridine carboxylic acid derivative using coupling agents like HATU or EDCI .
  • Ether linkage introduction : Nucleophilic substitution at the 2-position of pyridine using (oxan-4-yl)methanol under basic conditions (e.g., NaH in DMF) .
  • Key intermediates : β-Chloroenaldehyde derivatives may serve as precursors for constructing the difluoropiperidine ring, as seen in analogous pyrimidine syntheses . Critical parameters : Control of steric hindrance during amidation and regioselectivity in etherification.

Q. What analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Use SHELXL (via SHELX suite) for high-resolution refinement of crystal structures. Hydrogen bonding and packing patterns can be analyzed using Mercury CSD for graph-set analysis .
  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm difluoropiperidine substitution; 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify ether and carbonyl linkages .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, oxane substitution) influence receptor binding in cannabinoid research?

  • Fluorine effects : The 4,4-difluoropiperidine group enhances metabolic stability and modulates lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with non-fluorinated analogs show altered binding affinities to CB1/CB2 receptors .
  • Oxane moiety : The (oxan-4-yl)methoxy group introduces conformational rigidity, which may stabilize interactions with hydrophobic receptor pockets. Replacements with smaller ethers (e.g., methoxy) reduce activity in analogous compounds . Methodology : Radioligand displacement assays (e.g., using 3H^3\text{H}-CP55940) and molecular docking (e.g., AutoDock Vina) to map binding poses .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity assessment : Use HPLC with charged aerosol detection to identify trace impurities (e.g., unreacted intermediates) that may skew pharmacological results .
  • Stereochemical considerations : Chiral HPLC or X-ray crystallography to confirm the absence of racemization at the piperidine carbonyl center, which could lead to conflicting receptor affinity data .
  • Assay standardization : Compare results across multiple cell lines (e.g., CHO vs. HEK293) to control for variability in receptor expression levels .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and permeability glycoprotein (P-gp) substrate potential. The difluoropiperidine group reduces metabolic clearance compared to non-fluorinated analogs .
  • Molecular dynamics (MD) simulations : Analyze stability of the amide bond in physiological pH (e.g., using GROMACS) to predict hydrolysis rates .

Structural and Functional Analysis

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Hydrogen bonding : The carbonyl oxygen and pyridine nitrogen act as acceptors, forming C=O···H–N and N(pyridine)···H–C bonds. Graph-set analysis (via Mercury CSD) identifies recurring R22(8)\text{R}_2^2(8) motifs .
  • Fluorine interactions : C–F···π interactions between difluoropiperidine and aromatic pyridine rings contribute to dense packing .

Q. How does the compound compare to structurally related pyridine derivatives in antimicrobial assays?

  • Activity trends : Replacement of methoxy groups with bulkier oxane ethers (as in this compound) reduces antimicrobial efficacy against Gram-negative bacteria but enhances activity in mycobacterial models .
  • Mechanistic insight : Molecular docking suggests that the oxane group sterically hinders binding to bacterial efflux pumps (e.g., AcrB in E. coli) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Toxicity mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (analogous to related pyridine derivatives) .
  • Storage : Store under argon at –20°C to prevent hydrolysis of the amide bond. Monitor for discoloration (yellowing indicates degradation) .

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